molecular formula C9H11NO B15234431 4-Aminomethyl-cuban-1-ol

4-Aminomethyl-cuban-1-ol

Cat. No.: B15234431
M. Wt: 149.19 g/mol
InChI Key: WMHYLAJQVCTMQR-UHFFFAOYSA-N
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Description

4-Aminomethyl-cuban-1-ol is a unique compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol It is characterized by its cubane structure, which is a highly strained, cage-like hydrocarbon framework

Preparation Methods

The synthesis of 4-Aminomethyl-cuban-1-ol typically involves multi-step synthetic routes. One common method includes the functionalization of cubane derivatives. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve the use of high-pressure reactors and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

4-Aminomethyl-cuban-1-ol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Aminomethyl-cuban-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminomethyl-cuban-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique cubane structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-Aminomethyl-cuban-1-ol can be compared with other cubane derivatives and similar compounds:

The uniqueness of this compound lies in its combination of the amino and hydroxyl functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-(aminomethyl)cuban-1-ol

InChI

InChI=1S/C9H11NO/c10-1-8-2-5-3(8)7-4(8)6(2)9(5,7)11/h2-7,11H,1,10H2

InChI Key

WMHYLAJQVCTMQR-UHFFFAOYSA-N

Canonical SMILES

C(C12C3C4C1C5C2C3C45O)N

Origin of Product

United States

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